methyl 4-{2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate
Description
This compound is a thiadiazole derivative characterized by a central 1,3,4-thiadiazole ring substituted with a sulfanyl acetamide group, a carbamoyl amino moiety linked to a 4-methoxyphenyl group, and a methyl benzoate ester. The methyl benzoate ester may enhance lipophilicity, influencing bioavailability and metabolic stability, while the 4-methoxyphenyl group could modulate electronic and steric interactions with biological targets .
Synthesis likely follows methods analogous to related thiadiazoles, such as the Schotten-Baumann reaction for amide bond formation or nucleophilic substitution to attach the sulfanyl group . While direct synthesis data for this compound are unavailable in the provided evidence, its structural analogs (e.g., LS-03205, CAS 1142210-42-1) are synthesized via similar routes, involving condensation of thiadiazole intermediates with activated esters or carboxylic acids .
Properties
IUPAC Name |
methyl 4-[[2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5S2/c1-29-15-9-7-14(8-10-15)22-18(28)23-19-24-25-20(32-19)31-11-16(26)21-13-5-3-12(4-6-13)17(27)30-2/h3-10H,11H2,1-2H3,(H,21,26)(H2,22,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDHNJPERZFFTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the methoxyphenyl and carbamoyl groups enhances its potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,3,4-thiadiazole show activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Antitumor Activity
Thiadiazole derivatives have been studied for their antitumor effects. One investigation revealed that certain compounds exhibited cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound under discussion may share similar mechanisms due to its structural features .
MAO Inhibition
Monoamine oxidase (MAO) inhibitors are crucial in treating neurological disorders. Recent studies have shown that thiadiazole derivatives can act as MAO inhibitors. For instance, compounds with similar structures demonstrated substantial inhibitory effects on MAO-A and MAO-B enzymes, suggesting potential therapeutic applications in managing depression and anxiety disorders .
Research Findings and Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Cell Membrane Disruption : Its interaction with microbial membranes can lead to increased permeability and cell death.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their distinguishing features are summarized below:
*Estimated based on structural similarity to LS-03205 (C₁₈H₁₅N₃O₄S).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
